6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of strong acids and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols
Scientific Research Applications
3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar structural features and biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine:
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: A structural isomer with unique reactivity and biological effects.
Uniqueness
3-ISOPROPYL-6-[1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl and methoxyphenyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H18N6OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-10(2)15-19-20-17-23(15)21-16(25-17)14-9-18-22(11(14)3)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3 |
InChI Key |
ZASPURQFWMGFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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